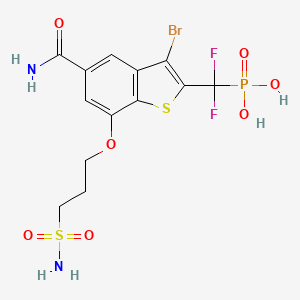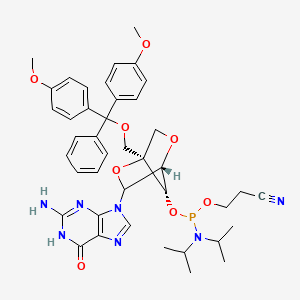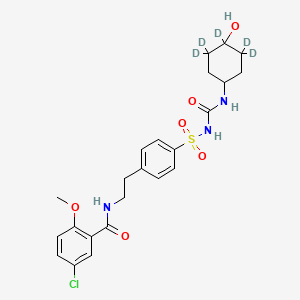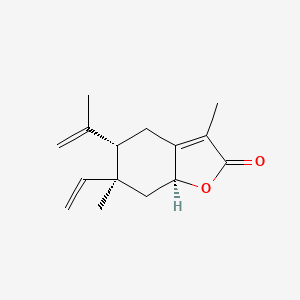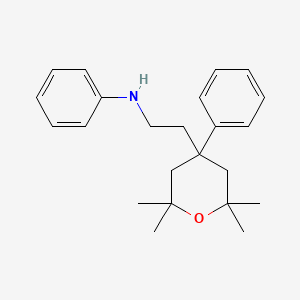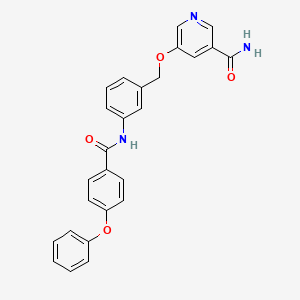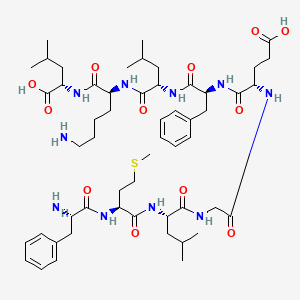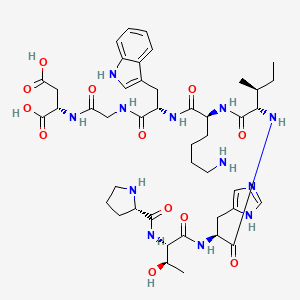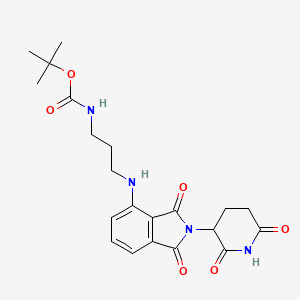
Thalidomide-NH-(CH2)3-NH-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-NH-(CH2)3-NH-Boc is a derivative of thalidomide, modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a ligand for Cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. This compound is a key intermediate in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are designed to target and degrade specific proteins within cells .
准备方法
The synthesis of Thalidomide-NH-(CH2)3-NH-Boc involves several steps:
Starting Material: The synthesis begins with thalidomide, which is modified to introduce a Boc-protected amine group.
Reaction Conditions: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production: Industrial production methods involve scaling up the laboratory synthesis process, ensuring high purity and yield through optimized reaction conditions and purification techniques
化学反应分析
Thalidomide-NH-(CH2)3-NH-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group is replaced with other functional groups.
Major Products: The primary product of deprotection is Thalidomide-NH-(CH2)3-NH2, which can further react to form various derivatives
科学研究应用
Thalidomide-NH-(CH2)3-NH-Boc has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of PROTAC molecules, which are valuable tools for studying protein degradation.
Biology: The compound is used to investigate the role of Cereblon in the ubiquitin-proteasome system and its involvement in various cellular processes.
Medicine: PROTAC molecules synthesized using this compound are being explored as potential therapeutic agents for targeting and degrading disease-causing proteins.
作用机制
Thalidomide-NH-(CH2)3-NH-Boc exerts its effects by acting as a ligand for Cereblon, a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The Boc protecting group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .
相似化合物的比较
Thalidomide-NH-(CH2)3-NH-Boc is unique due to its Boc-protected amine group, which allows for selective deprotection and subsequent reactions. Similar compounds include:
Thalidomide-NH-(CH2)2-NH-Boc: A similar compound with a shorter linker, used for similar applications in PROTAC synthesis.
Thalidomide-NH-(CH2)4-NH-Boc: A compound with a longer linker, providing different spatial arrangements for targeting proteins.
Lenalidomide-NH-(CH2)3-NH-Boc: A derivative of lenalidomide, used for targeting different proteins within the ubiquitin-proteasome system
属性
分子式 |
C21H26N4O6 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
tert-butyl N-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propyl]carbamate |
InChI |
InChI=1S/C21H26N4O6/c1-21(2,3)31-20(30)23-11-5-10-22-13-7-4-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)24-17(14)27/h4,6-7,14,22H,5,8-11H2,1-3H3,(H,23,30)(H,24,26,27) |
InChI 键 |
KJDJOCQCMNPOBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


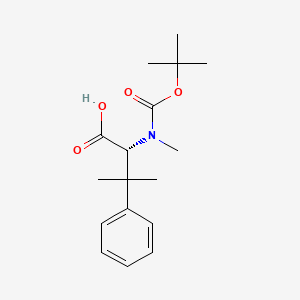
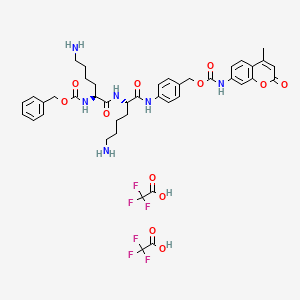
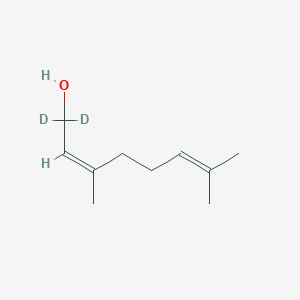
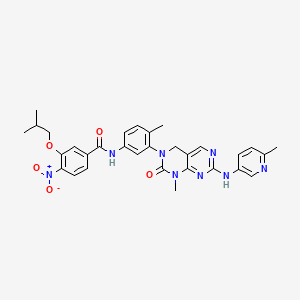
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)
